molecular formula C16H21F3N2O3 B8774814 Tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxylate

Tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxylate

Cat. No. B8774814
M. Wt: 346.34 g/mol
InChI Key: BWQUALMYHWEPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H21F3N2O3 and its molecular weight is 346.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxylate

Molecular Formula

C16H21F3N2O3

Molecular Weight

346.34 g/mol

IUPAC Name

tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-10-8-20(9-11-21)12-4-6-13(7-5-12)23-16(17,18)19/h4-7H,8-11H2,1-3H3

InChI Key

BWQUALMYHWEPKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of cesium carbonate (1.88 g, 5.7 mmol), palladium(II)acetate (46.1 mg, 0.205 mmol), rac-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (192 mg, 0.31 mmol), tert-Butyl-1-piperazine carboxylate (928 mg, 4.93 mmol) and 1-Bromo-4-(trifluoromethoxy)benzene (1 g, 4.11 mmol) was added degazed toluene (10 ml). The mixture was heated to 100° C. for 4 hours. The mixture was cool to room temperature, diluted with ethylacetate, filtered and the solvent was removed in vacuo. The crude oil was chromatographed over silica gel: eluent: heptane/ethylacetate 0-10% over 20 minutes to provide the title compound (180 mg, 13%) as a yellow solid, MS (m/e): 347.4 (M+H, 100%).
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
192 mg
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reactant
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928 mg
Type
reactant
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Quantity
1 g
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reactant
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Quantity
46.1 mg
Type
catalyst
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0 (± 1) mol
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solvent
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Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
13%

Synthesis routes and methods II

Procedure details

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